molecular formula C38H27N B13105560 9-phenyl-3-[(E)-2-[4-(4-phenylphenyl)phenyl]ethenyl]carbazole

9-phenyl-3-[(E)-2-[4-(4-phenylphenyl)phenyl]ethenyl]carbazole

Cat. No.: B13105560
M. Wt: 497.6 g/mol
InChI Key: WPHJXQSIZLURFS-FOCLMDBBSA-N
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Description

9-phenyl-3-[(E)-2-[4-(4-phenylphenyl)phenyl]ethenyl]carbazole is a complex organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their photochemical and thermal stability, as well as their good hole-transport ability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-phenyl-3-[(E)-2-[4-(4-phenylphenyl)phenyl]ethenyl]carbazole typically involves a multi-step process. One common method includes the following steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized through the cyclization of biphenylamine derivatives under acidic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated carbazole derivative in the presence of a palladium catalyst.

    Vinylation: The vinyl group is introduced through a Heck reaction, where a halogenated carbazole derivative reacts with a styrene derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced carbazole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, using reagents such as halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced carbazole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated carbazole derivatives.

Scientific Research Applications

9-phenyl-3-[(E)-2-[4-(4-phenylphenyl)phenyl]ethenyl]carbazole has several applications in scientific research:

    Organic Electronics: Used as a hole-transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

    Optoelectronics: Employed in the development of electroluminescent devices due to its strong fluorescence and stability.

    Photovoltaics: Utilized in the fabrication of solar cells for efficient light absorption and charge transport.

    Sensors: Applied in the creation of chemical sensors due to its sensitivity to various analytes.

Mechanism of Action

The mechanism of action of 9-phenyl-3-[(E)-2-[4-(4-phenylphenyl)phenyl]ethenyl]carbazole involves its ability to transport holes (positive charge carriers) efficiently. The extended conjugation in the molecule allows for effective delocalization of electrons, facilitating charge transport. This property is crucial in its applications in OLEDs and OPVs, where efficient charge transport is necessary for device performance.

Comparison with Similar Compounds

Similar Compounds

    9-phenylcarbazole: Lacks the extended conjugation present in 9-phenyl-3-[(E)-2-[4-(4-phenylphenyl)phenyl]ethenyl]carbazole, resulting in lower charge transport efficiency.

    3,6-diphenylcarbazole: Similar structure but with phenyl groups at different positions, affecting its electronic properties.

    9-(4-vinylbenzyl)-9H-carbazole: Contains a vinyl group but lacks the extended conjugation of the target compound.

Uniqueness

This compound is unique due to its extended conjugation, which enhances its electronic properties, making it more suitable for applications in organic electronics and optoelectronics compared to its similar counterparts.

Properties

Molecular Formula

C38H27N

Molecular Weight

497.6 g/mol

IUPAC Name

9-phenyl-3-[(E)-2-[4-(4-phenylphenyl)phenyl]ethenyl]carbazole

InChI

InChI=1S/C38H27N/c1-3-9-30(10-4-1)32-22-24-33(25-23-32)31-20-17-28(18-21-31)15-16-29-19-26-38-36(27-29)35-13-7-8-14-37(35)39(38)34-11-5-2-6-12-34/h1-27H/b16-15+

InChI Key

WPHJXQSIZLURFS-FOCLMDBBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)/C=C/C4=CC5=C(C=C4)N(C6=CC=CC=C65)C7=CC=CC=C7

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C=CC4=CC5=C(C=C4)N(C6=CC=CC=C65)C7=CC=CC=C7

Origin of Product

United States

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